
8-Acetyl-11-(1-hydroxycyclohexyl)undec-10-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Acetyl-11-(1-hydroxycyclohexyl)undec-10-ynoic acid is a complex organic compound with a unique structure that includes an acetyl group, a hydroxycyclohexyl group, and an undec-10-ynoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-11-(1-hydroxycyclohexyl)undec-10-ynoic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to use undec-10-ynoic acid as the starting material. The synthesis involves the following steps:
Hydroxycyclohexylation: The hydroxycyclohexyl group can be introduced through a reaction with cyclohexanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
8-Acetyl-11-(1-hydroxycyclohexyl)undec-10-ynoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and hydroxycyclohexyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Formation of ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives
科学的研究の応用
8-Acetyl-11-(1-hydroxycyclohexyl)undec-10-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-Acetyl-11-(1-hydroxycyclohexyl)undec-10-ynoic acid involves its interaction with specific molecular targets and pathways. The hydroxycyclohexyl group may interact with enzymes or receptors, modulating their activity. The acetyl group can also participate in acetylation reactions, affecting protein function and gene expression.
類似化合物との比較
Similar Compounds
Undec-10-ynoic acid: Shares the undec-10-ynoic acid backbone but lacks the acetyl and hydroxycyclohexyl groups.
Cyclohexanol derivatives: Compounds with similar hydroxycyclohexyl groups but different backbones.
Uniqueness
8-Acetyl-11-(1-hydroxycyclohexyl)undec-10-ynoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
54315-47-8 |
|---|---|
分子式 |
C19H30O4 |
分子量 |
322.4 g/mol |
IUPAC名 |
8-acetyl-11-(1-hydroxycyclohexyl)undec-10-ynoic acid |
InChI |
InChI=1S/C19H30O4/c1-16(20)17(10-5-2-3-6-12-18(21)22)11-9-15-19(23)13-7-4-8-14-19/h17,23H,2-8,10-14H2,1H3,(H,21,22) |
InChIキー |
YNQPTZCSHMVCDH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(CCCCCCC(=O)O)CC#CC1(CCCCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14633720.png)
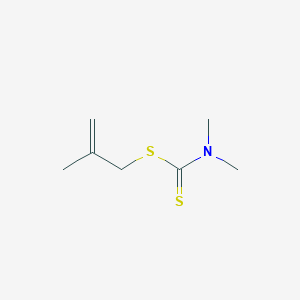
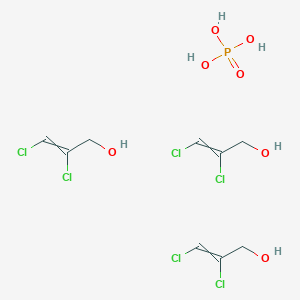
![Acetamide, N-[[2-[(2-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14633735.png)

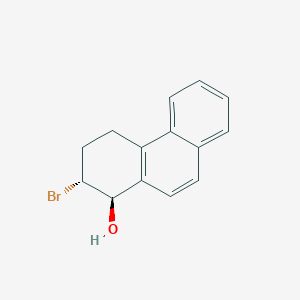
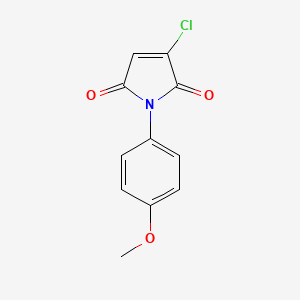
![Difluoro[bis(trifluoromethyl)]germane](/img/structure/B14633757.png)

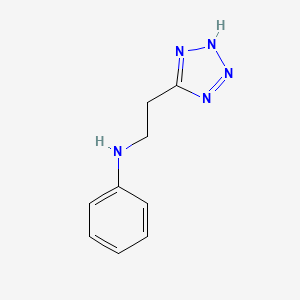
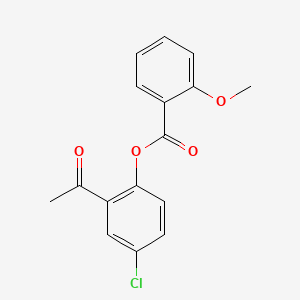
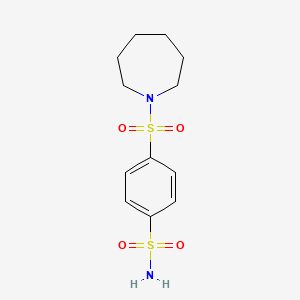
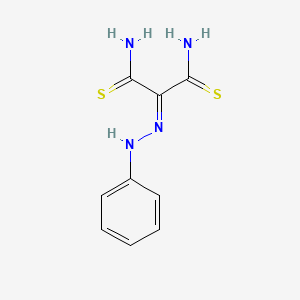
![2,3-Diphenyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14633795.png)
